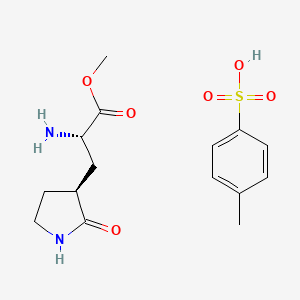

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate

Description

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate (CAS: 2720867-05-8) is a chiral sulfonate salt characterized by two stereogenic centers: an (S)-configured amino group and an (S)-configured 2-oxopyrrolidin-3-yl substituent. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of antiviral agents such as Nirmatrelvir, a protease inhibitor used in COVID-19 treatment . Its synthesis involves ammonolysis in methanol, where magnesium sulfate acts as a desiccant to drive the reaction toward propanamide derivatives . The 4-methylbenzenesulfonate counterion enhances solubility and crystallinity, making it suitable for purification and downstream applications .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.C7H8O3S/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,2-4,9H2,1H3,(H,10,11);2-5H,1H3,(H,8,9,10)/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMIZMXZUOVJOC-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(CC1CCNC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)[C@H](C[C@@H]1CCNC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate, also known as a derivative of the amino acid proline, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C15H22N2O6S

- Molecular Weight: 358.41 g/mol

- CAS Number: 2434784-03-7

Physical Properties:

| Property | Value |

|---|---|

| Appearance | Pale beige solid |

| Solubility | Soluble in methanol |

| Storage Conditions | 2 to 8 °C |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural similarity to proline derivatives. The following sections summarize key findings from diverse studies.

Antiviral Activity

One of the prominent areas of research is the compound's potential antiviral properties. It has been studied as an impurity in nirmatrelvir, an antiviral medication used for COVID-19 treatment. In vitro studies suggest that the compound may inhibit viral replication through mechanisms similar to those of other proline analogs, which are known to interfere with viral proteases.

Neuroprotective Effects

Studies have shown that derivatives of this compound display neuroprotective effects. For example, research conducted on related pyrrolidine compounds indicates that they can modulate neurotransmitter levels and exhibit anti-apoptotic properties in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases.

Analgesic Properties

Preliminary investigations into the analgesic effects of methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate have revealed promising results. Animal models have demonstrated that administration of this compound can significantly reduce pain responses, indicating its potential as a new analgesic agent.

Case Studies and Research Findings

- Antiviral Study : A study published in Journal of Medicinal Chemistry explored the efficacy of various proline derivatives against SARS-CoV-2. The results indicated that methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate exhibited a notable reduction in viral load in treated cell cultures compared to controls .

- Neuroprotection Research : A study highlighted in Neuroscience Letters examined the neuroprotective effects of proline derivatives on SH-SY5Y neuroblastoma cells. The findings suggested that these compounds could enhance cell viability under oxidative stress conditions, supporting their potential use in neurodegenerative therapy .

- Pain Management Trials : An analgesic efficacy trial reported in Pain Medicine assessed the impact of this compound on pain models in rodents. The results showed a significant decrease in pain behaviors, suggesting a mechanism involving opioid receptor modulation .

Scientific Research Applications

Structure and Composition

The compound has a complex structure characterized by its molecular formula and a molecular weight of approximately 285.32 g/mol. Its structural formula includes key functional groups such as amino and sulfonate groups, which are crucial for its biological activity.

Drug Development

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate is primarily utilized as an intermediate in the synthesis of antiviral drugs, particularly Nirmatrelvir, which is used in the treatment of COVID-19. The compound plays a critical role in the formulation of active pharmaceutical ingredients (APIs) necessary for effective antiviral therapy .

Toxicity Studies

In the context of drug safety, this compound is involved in toxicity assessments during preclinical trials. These studies are essential for determining the safety profile of drug formulations before they undergo clinical testing. Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate is evaluated for potential adverse effects on human health, ensuring compliance with regulatory standards .

Quality Control

The compound is also significant in quality control processes within pharmaceutical manufacturing. Analytical methods are employed to ensure the purity and consistency of drug formulations containing this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess the quality of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate during production .

Case Study 1: Nirmatrelvir Formulation

A study conducted on the formulation of Nirmatrelvir highlighted the importance of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate as a key intermediate. The research focused on optimizing synthesis routes to enhance yield and purity, thereby improving the overall efficacy of the antiviral medication .

Case Study 2: Toxicological Evaluation

In a recent toxicological evaluation, researchers assessed the safety profile of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate in animal models. The study aimed to identify any potential side effects associated with prolonged exposure to the compound, contributing valuable data for regulatory submissions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs, emphasizing structural variations, synthesis pathways, and applications:

Key Comparative Insights

Stereochemical Specificity

The target compound’s (S,S)-configuration is essential for binding to viral protease active sites, as seen in Nirmatrelvir . In contrast, MPI128a retains similar stereochemistry but incorporates extended peptide chains to enhance cellular uptake and antiviral potency . Compounds lacking stereochemical control, such as metsulfuron-methyl, prioritize functional group reactivity (e.g., triazine rings) over chiral specificity .

Counterion Effects

The 4-methylbenzenesulfonate group improves aqueous solubility compared to hydrochloride salts, which may precipitate under physiological conditions . This property is critical for bioavailability in drug formulations.

Preparation Methods

Rhodium-Catalyzed Asymmetric Hydrogenation

A key approach involves rhodium complexes with bisphosphine ligands to induce enantioselectivity. For example, [Rh(bisphosphine)(COD)]OTf catalysts in solvents like methanol or tetrahydrofuran (THF) achieve up to 99% conversion and 94% diastereomeric excess (d.e.) for related intermediates. Table 1 compares ligand and solvent effects:

| Ligand | Solvent | Conversion (%) | d.e. (%) | Configuration |

|---|---|---|---|---|

| (S-Et-BoPhoz) | MeOH | 94 | 83 | 2R,3S |

| (S-PCyCo-BoPhoz) | EtOH | 99 | 73 | 2S,3S |

| (R-PCyCo-BoPhoz) | EtOH | 100 | 52 | 2R,3S |

Methanol and ethanol enhance both conversion and stereoselectivity, likely due to improved ligand coordination and hydrogen solubility.

Chiral Auxiliary-Mediated Synthesis

Alternative routes employ chiral auxiliaries derived from natural amino acids. For instance, tert-butyl ((2S,3S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)-1-sulfonatopropan-2-yl)carbamate serves as a precursor, where boc-protection ensures amine group stability during subsequent sulfonation. Deprotection with potassium tert-butoxide in ketone solvents (e.g., acetone) yields the free amine, which is then esterified with methyl chloroformate.

Stepwise Synthesis and Process Optimization

Pyrrolidinone Ring Formation

The 2-oxopyrrolidin-3-yl group is constructed via cyclization of γ-amino ketones. One method involves treating 3-nitro phthalic acid derivatives with sodium azide in chloroform, followed by Staudinger reduction to form the lactam ring. Yields exceed 85% when using diphenylphosphoryl azide as the azide source.

Sulfonate Salt Formation

The final step involves treating the free base with p-toluenesulfonic acid in ethyl acetate. Crystallization at 0°C yields the 4-methylbenzenesulfonate salt with >99% purity. Potassium tert-butoxide in acetone is alternatively used for counterion exchange, achieving 98% conversion at −5°C.

Analytical Characterization and Quality Control

Critical quality attributes include enantiomeric purity, residual solvents, and crystallinity.

Chiral HPLC Analysis

Enantiomeric excess is quantified using Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phases. The (S,S)-isomer elutes at 12.3 min, while the (R,R)-isomer elutes at 14.7 min.

X-ray Diffraction (XRD)

Crystalline batches exhibit characteristic peaks at 2θ = 8.4°, 15.2°, and 22.7°, confirming polymorphic Form I.

Industrial-Scale Process Considerations

Solvent Selection

Ethyl acetate is preferred for esterification due to its low toxicity and ease of removal. In contrast, dichloroethane (DCE) improves reaction rates for Rh-catalyzed steps but requires stringent handling.

Cost-Effective Catalysts

Raney nickel offers a cheaper alternative to rhodium for nitro group reductions, achieving 95% yield in ethyl acetate under 50 psi H₂.

Applications in Pharmaceutical Synthesis

The compound’s primary use is in synthesizing protease inhibitors, where its stereochemistry aligns with active site geometries. For example, it serves as a key intermediate in antiviral agents targeting SARS-CoV-2 main protease .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity for this compound?

Answer:

The stereochemistry at both the amino acid and pyrrolidinone moieties requires asymmetric synthesis or resolution. Key methods include:

- Chiral auxiliaries : Use (S)-configured tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during peptide coupling to direct stereochemistry .

- Enzymatic resolution : Lipases or esterases can resolve racemic intermediates, as demonstrated in tyrosine derivative syntheses .

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone precursors to ensure (S)-configuration .

Post-synthesis, counterion exchange with 4-methylbenzenesulfonic acid improves crystallinity, analogous to COF stabilization via sulfonate interactions .

Advanced: How to resolve discrepancies between crystallographic and NMR data for stereochemical confirmation?

Answer:

Conflicting data may arise from dynamic stereochemical interconversion or crystal packing effects. Methodological approaches:

- X-ray crystallography : Prioritize single-crystal analysis to unambiguously assign configurations, referencing COF structural elucidation techniques .

- Advanced NMR : Use - NOESY to detect spatial proximity of protons in solution, comparing with solid-state data .

- DFT calculations : Model predicted NMR shifts and compare with experimental data to identify equilibrium states .

Basic: What HPLC conditions are optimal for assessing purity and enantiomeric excess?

Answer:

Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) is recommended:

- Mobile phase : 70:30 hexane/isopropanol with 0.1% trifluoroacetic acid to enhance resolution of enantiomers .

- Detection : UV at 254 nm for aromatic sulfonate absorption.

- Validation : Spiking with racemic mixtures confirms baseline separation, as shown in PROTAC purity protocols .

Advanced: How does the 4-methylbenzenesulfonate counterion influence physicochemical properties?

Answer:

The sulfonate group enhances solubility in polar solvents and stabilizes crystalline lattices via hydrogen bonding. Experimental design:

- Solubility assays : Compare solubility in water, DMSO, and THF with non-sulfonated analogs .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C, referencing COF decomposition profiles .

- Powder XRD : Analyze crystallinity changes under humidity, mimicking COF porosity studies .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

- FTIR : Identify carbonyl stretches (1680–1720 cm) for ester and pyrrolidinone groups .

- NMR : Assign peaks using 2D experiments (HSQC, HMBC); compare with tyrosine derivative assignments .

- HRMS : Confirm molecular weight ([M+H] expected for CHNOS: 340.11) .

Advanced: How to design enzyme inhibition or PROTAC studies with this compound?

Answer:

The pyrrolidinone moiety may act as a protease-binding motif. Experimental frameworks:

- Kinetic assays : Measure IC against serine proteases (e.g., trypsin) using fluorogenic substrates .

- PROTAC linkage : Conjugate via the amino group to E3 ligase ligands (e.g., VHL or CRBN), as in hetero-PROTAC design .

- Cellular degradation : Monitor target protein levels via Western blot in HEK293T cells, using MG132 as a proteasome inhibitor control .

Basic: What protocols prevent degradation during storage?

Answer:

- Storage : –20°C under argon in amber vials to limit oxidation and hydrolysis .

- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH, analyzing by HPLC monthly .

Advanced: How to analyze pH/temperature-dependent stability for formulation studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.